molecular formula C7H3Cl3O2 B13247947 2,6-Dichlorophenyl chloroformate

2,6-Dichlorophenyl chloroformate

Cat. No.: B13247947
M. Wt: 225.5 g/mol
InChI Key: BJGSBVNUAAUCTQ-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl chloroformate is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of chloroformic acid and is characterized by the presence of two chlorine atoms on the phenyl ring at the 2 and 6 positions. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenyl chloroformate can be synthesized through the reaction of 2,6-dichlorophenol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

C6H3Cl2OH+COCl2C7H3Cl3O2+HClC_6H_3Cl_2OH + COCl_2 \rightarrow C_7H_3Cl_3O_2 + HCl C6​H3​Cl2​OH+COCl2​→C7​H3​Cl3​O2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of phosgene gas into a solution of 2,6-dichlorophenol in an inert solvent, such as toluene. The reaction is carried out under controlled temperature and pressure conditions to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with amines to form carbamates.

    Alcoholysis: Reacts with alcohols to form carbonates.

    Hydrolysis: Reacts with water to form 2,6-dichlorophenol and carbon dioxide.

Common Reagents and Conditions:

    Amines: Used to form carbamates under mild conditions.

    Alcohols: Used to form carbonates, typically in the presence of a base.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    2,6-Dichlorophenol: Formed from hydrolysis.

Scientific Research Applications

2,6-Dichlorophenyl chloroformate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce protective groups.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-dichlorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This results in the formation of carbamates and carbonates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Methyl Chloroformate: Similar in structure but with a methyl group instead of a 2,6-dichlorophenyl group.

    Benzyl Chloroformate: Contains a benzyl group instead of a 2,6-dichlorophenyl group.

    Ethyl Chloroformate: Contains an ethyl group instead of a 2,6-dichlorophenyl group.

Uniqueness: 2,6-Dichlorophenyl chloroformate is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and makes it particularly useful in the synthesis of compounds that require a high degree of electrophilicity.

Properties

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5 g/mol

IUPAC Name

(2,6-dichlorophenyl) carbonochloridate

InChI

InChI=1S/C7H3Cl3O2/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H

InChI Key

BJGSBVNUAAUCTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(=O)Cl)Cl

Origin of Product

United States

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